Spectroscopic Characterization of 4-(Trifluoromethyl)-2-furanmethanamine: A Technical Guide
Spectroscopic Characterization of 4-(Trifluoromethyl)-2-furanmethanamine: A Technical Guide
Introduction
4-(Trifluoromethyl)-2-furanmethanamine is a fluorinated heterocyclic amine of significant interest to researchers in medicinal chemistry and drug development. The incorporation of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. The furan scaffold, a common motif in natural products and pharmaceuticals, provides a versatile platform for structural modification. This guide presents a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 4-(Trifluoromethyl)-2-furanmethanamine. As direct experimental spectra for this specific molecule are not widely available in the public domain, this document provides a detailed, predictive analysis based on the well-established spectroscopic principles of its constituent functional groups and data from closely related structural analogs. This approach offers a robust framework for the identification and characterization of this compound in a research setting.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of 4-(Trifluoromethyl)-2-furanmethanamine is characterized by a furan ring substituted at the 2-position with a methanamine group (-CH₂NH₂) and at the 4-position with a trifluoromethyl group (-CF₃).
Figure 1: Molecular structure of 4-(Trifluoromethyl)-2-furanmethanamine.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-(Trifluoromethyl)-2-furanmethanamine. These predictions are based on established chemical shift and fragmentation patterns of analogous compounds and functional groups.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~7.5 | Singlet | - | H-5 |
| ~6.5 | Singlet | - | H-3 | |
| ~3.9 | Singlet | - | -CH₂- | |
| ~1.6 | Broad Singlet | - | -NH₂ | |
| ¹³C | ~155 | Singlet | - | C-2 |
| ~145 | Quartet | ~35 | C-4 | |
| ~122 | Quartet | ~270 | -CF₃ | |
| ~120 | Singlet | - | C-5 | |
| ~110 | Quartet | ~5 | C-3 | |
| ~40 | Singlet | - | -CH₂- | |
| ¹⁹F | ~ -62 | Singlet | - | -CF₃ |
Table 2: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretch (primary amine) |
| 3100-3000 | Weak | C-H stretch (aromatic) |
| 2950-2850 | Weak-Medium | C-H stretch (aliphatic) |
| 1600-1500 | Medium | C=C stretch (furan ring) |
| 1350-1100 | Strong | C-F stretch (trifluoromethyl group) |
| 1200-1000 | Strong | C-O-C stretch (furan ring) |
Table 3: Predicted Key Mass Spectrometry Fragments (Electron Ionization)
| m/z | Proposed Fragment |
| 165 | [M]⁺ (Molecular Ion) |
| 148 | [M-NH₃]⁺ |
| 136 | [M-C₂H₄N]⁺ |
| 96 | [M-CF₃]⁺ |
| 81 | [C₄H₂O-CH₂NH₂]⁺ |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 4-(Trifluoromethyl)-2-furanmethanamine, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecular framework.
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two protons on the furan ring, H-3 and H-5, are predicted to appear as singlets due to the substitution pattern, which minimizes vicinal coupling. The H-5 proton, being adjacent to the oxygen atom, will be more deshielded and appear at a lower field (~7.5 ppm) compared to the H-3 proton (~6.5 ppm). The methylene protons (-CH₂-) of the methanamine group are expected to appear as a singlet around 3.9 ppm. The amine protons (-NH₂) will likely be a broad singlet around 1.6 ppm, and its chemical shift can be highly dependent on the concentration and solvent.
¹³C NMR: The carbon NMR spectrum will show six distinct signals. The carbon of the trifluoromethyl group will be a quartet due to coupling with the three fluorine atoms, with a large coupling constant (J ≈ 270 Hz)[1]. The furan ring carbons will also be affected by the fluorine atoms. C-4, directly attached to the CF₃ group, will appear as a quartet with a smaller coupling constant (J ≈ 35 Hz). C-3 and C-5 may also show smaller quartet couplings. The chemical shifts of the furan carbons are influenced by the electron-withdrawing nature of the trifluoromethyl group and the electron-donating nature of the methanamine group.
¹⁹F NMR: The fluorine NMR spectrum is predicted to show a single, sharp singlet at approximately -62 ppm, which is a characteristic chemical shift for a trifluoromethyl group attached to an aromatic ring[1][2]. The absence of coupling in the ¹⁹F NMR spectrum indicates that there are no other fluorine atoms within a three-bond distance.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(Trifluoromethyl)-2-furanmethanamine will be dominated by the characteristic absorptions of the amine and trifluoromethyl groups.
A broad band in the region of 3400-3200 cm⁻¹ is expected for the N-H stretching vibrations of the primary amine. The C-H stretching vibrations of the furan ring will appear as weak bands between 3100-3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will be observed between 2950-2850 cm⁻¹. The most intense bands in the spectrum are predicted to be in the 1350-1100 cm⁻¹ region, which are characteristic of the C-F stretching vibrations of the trifluoromethyl group[3][4][5]. The C=C and C-O-C stretching vibrations of the furan ring are expected in the 1600-1500 cm⁻¹ and 1200-1000 cm⁻¹ regions, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For 4-(Trifluoromethyl)-2-furanmethanamine, under electron ionization (EI), the molecular ion peak [M]⁺ is expected at m/z 165.
The fragmentation pattern will be influenced by the stability of the furan ring and the lability of the amine group. A key fragmentation pathway is the loss of the aminomethyl group. The base peak in the mass spectrum of the parent compound, 2-furanmethanamine, is at m/z 81, corresponding to the furfuryl cation[6]. A similar fragmentation is expected here. Other likely fragmentations include the loss of ammonia (NH₃) to give a fragment at m/z 148, and the loss of the trifluoromethyl radical (•CF₃) to give a fragment at m/z 96.
Figure 2: Proposed key fragmentation pathways for 4-(Trifluoromethyl)-2-furanmethanamine in EI-MS.
Experimental Protocols
The following are generalized, yet detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition:
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Tune and shim the probe for the specific sample.
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Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.
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Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 12 ppm).
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Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).
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A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
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¹⁹F NMR Acquisition:
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Acquire a proton-decoupled ¹⁹F spectrum.
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Set the spectral width to cover the expected range of fluorine chemical shifts (e.g., -50 to -70 ppm).
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
Infrared (IR) Spectroscopy
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Sample Preparation:
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Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
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KBr Pellet (for solids): Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition:
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Record a background spectrum of the empty sample compartment.
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Place the sample in the beam path and record the sample spectrum.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹).
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Data Processing: The final spectrum is usually presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
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Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a volatile compound like this, GC-MS is often suitable.
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Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
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Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
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Detection: The abundance of each ion is measured by a detector.
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Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for 4-(Trifluoromethyl)-2-furanmethanamine. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive characterization of this molecule has been presented. The provided protocols offer a standardized approach for the experimental acquisition of this data. This guide serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development for the identification and structural elucidation of this and related fluorinated furan derivatives.
References
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Permar, W., Tucker, M., & Hu, L. (2025). Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethylfuran, and maleic anhydride measured by PTR-ToF-MS. Atmospheric Measurement Techniques, 18, 6645–6657. [Link]
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Wang, J., Zhang, Z., & Chen, Y. (2006). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 110(36), 17958–17964. [Link]
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Nabi, S. N., & Sheppard, N. (1959). 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF₃·S·. Journal of the Chemical Society (Resumed), 3439. [Link]
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